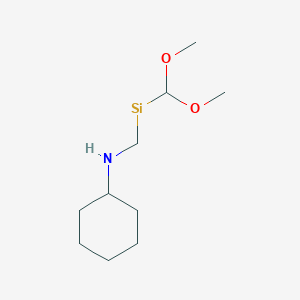
CID 66589095
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclohexanamine group attached to a dimethoxymethylsilyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine typically involves the reaction of cyclohexanamine with a dimethoxymethylsilyl reagent. One common method is the reaction of cyclohexanamine with dimethoxymethylchlorosilane in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl reagent.
Industrial Production Methods
On an industrial scale, the production of N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine involves its interaction with specific molecular targets. The silyl group can form stable bonds with various substrates, allowing for the modification of chemical and physical properties. The cyclohexanamine moiety can interact with biological molecules, potentially influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanamine: A simpler analog without the silyl group.
Dimethoxymethylsilane: Contains the silyl group but lacks the cyclohexanamine moiety.
N-{[(Trimethylsilyl)methyl]cyclohexanamine}: Similar structure with a trimethylsilyl group instead of a dimethoxymethylsilyl group.
Uniqueness
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine is unique due to the combination of the cyclohexanamine and dimethoxymethylsilyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require both silyl protection and amine functionality.
Propiedades
Fórmula molecular |
C10H21NO2Si |
|---|---|
Peso molecular |
215.36 g/mol |
InChI |
InChI=1S/C10H21NO2Si/c1-12-10(13-2)14-8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3 |
Clave InChI |
OROSZZDRGFQCDJ-UHFFFAOYSA-N |
SMILES canónico |
COC(OC)[Si]CNC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)
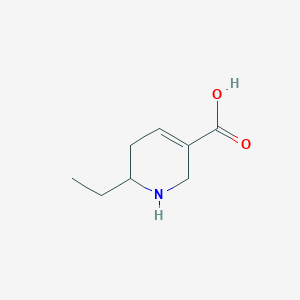
![N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14227760.png)
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
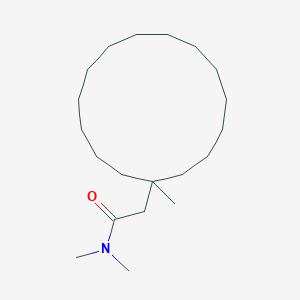
![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)
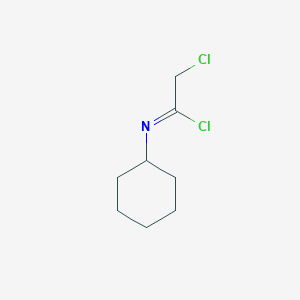
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
![1,1,3,5-Tetramethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14227790.png)
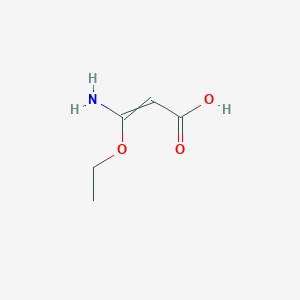
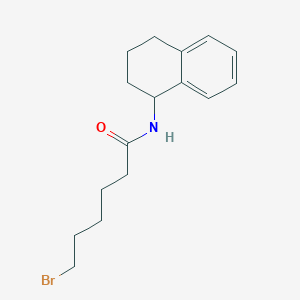
![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)
